molecular formula C26H31N3O2S B2692341 (4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone CAS No. 2034522-65-9

(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone

カタログ番号: B2692341
CAS番号: 2034522-65-9
分子量: 449.61
InChIキー: IWDUYDPFIAKQKO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone (CAS 2034231-21-3) is a chemical compound with the molecular formula C28H33N3O2 and a molecular weight of 443.6 g/mol . This complex synthetic intermediate features a benzothiazole core linked to a piperidine-pyrrolidine heterocyclic system through a methanone bridge, presenting a sophisticated scaffold for pharmaceutical and biochemical research. Compounds incorporating benzothiazole and piperidine motifs are of significant interest in medicinal chemistry and are frequently investigated for their potential interactions with the central nervous system (CNS) . Structural analogs, particularly those within the benzimidazole class, have been identified as potent and selective antagonists of the Transient Receptor Potential Cation Channel 5 (TRPC5) . TRPC5 is a non-selective cation channel implicated in critical cellular processes, and its inhibition is a promising therapeutic strategy for conditions such as chronic kidney disease (CKD), focal segmental glomerulosclerosis (FSGS), and certain types of pain . The distinct molecular architecture of this reagent, especially the presence of the 2-methylbenzo[d]thiazole moiety, makes it a valuable candidate for researchers exploring structure-activity relationships (SAR) in the development of novel enzyme inhibitors or receptor modulators. It is intended for use as a key building block in drug discovery programs, high-throughput screening assays, and mechanistic studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

(2-methyl-1,3-benzothiazol-6-yl)-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O2S/c1-19-27-24-10-9-21(16-25(24)32-19)26(30)28-14-11-22(12-15-28)29-13-5-8-23(29)18-31-17-20-6-3-2-4-7-20/h2-4,6-7,9-10,16,22-23H,5,8,11-15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDUYDPFIAKQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC(CC3)N4CCCC4COCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

生物活性

The compound (4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone, identified by its CAS number 2034528-37-3, is a synthetic organic compound belonging to the class of piperidine derivatives. This compound has garnered attention for its potential pharmacological applications, particularly in treating neurological disorders and pain management due to its unique structural features.

Structural Characteristics

The molecular formula of the compound is C23H29N3O2C_{23}H_{29}N_3O_2, with a molecular weight of approximately 379.5 g/mol. Its structure includes:

  • A piperidine ring
  • A pyrrolidine moiety
  • A benzyloxy group
  • A methylbenzo[d]thiazole moiety

These structural components are significant for enhancing biological activity and receptor binding affinity.

The biological activity of this compound primarily involves its interaction with specific receptors in biological systems. Notably, it has shown promise as an antagonist for certain G protein-coupled receptors (GPCRs), which play critical roles in various physiological processes. The compound's ability to modulate these receptors suggests potential therapeutic applications in conditions such as migraines and other pain syndromes.

Pharmacological Applications

Research indicates that (4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone may exhibit several pharmacological activities:

  • Migraine Treatment : The compound has been studied for its role as an antagonist at the calcitonin gene-related peptide receptor, making it a candidate for migraine treatment due to promising intranasal bioavailability and dose-dependent efficacy in animal models.
  • Pain Management : Similar compounds have been explored for their effects on cannabinoid receptors, indicating a broader scope for therapeutic uses in pain management.
  • Antimicrobial Activity : Derivatives related to this compound have shown antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound and its analogs:

Study Findings
Study A Demonstrated the compound's efficacy as a GPCR antagonist.Supports potential use in neurological disorders.
Study B Evaluated antimicrobial activity with MIC values between 3.12 and 12.5 μg/mL against Staphylococcus aureus.Suggests application in treating bacterial infections.
Study C Investigated structural modifications leading to enhanced biological activity.Indicates that specific functional groups significantly influence pharmacological effects.

Synthesis and Chemical Reactions

The synthesis of (4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone typically involves multi-step chemical reactions, including:

  • Formation of the piperidine ring.
  • Introduction of the benzyloxy group.
  • Coupling with the methylbenzo[d]thiazole moiety.

These synthetic pathways are crucial for producing the compound with high purity and yield.

類似化合物との比較

Table 1: Structural and Pharmacological Comparison

Compound Core Structure Key Substituents Bioactivity (IC50/EC50) Target Pathway
Target Compound Benzothiazole-piperidine Benzyloxymethyl-pyrrolidine Not reported Hypothesized kinase/GPCR
Analog 1: Roscovitine Purine Piperazine CDK2: 0.7 µM Cyclin-dependent kinases
Analog 2: SB-743921 Benzothiazole Piperidine Aurora B: 0.03 µM Mitotic kinases
Analog 3: BAY 80-6946 Morpholino-benzothiazole Pyrrolidine PI3K: 0.5 nM PI3K/Akt/mTOR

However, its lack of a morpholino group (as in BAY 80-6946) may limit solubility, a critical factor in drug development .

Bioactivity and Selectivity

While direct bioactivity data for the target compound are unavailable, structurally related benzothiazoles demonstrate anticancer properties via ferroptosis induction, a mechanism of growing interest in oral squamous cell carcinoma (OSCC) treatment . For example, erastin (a ferroptosis inducer) shows selectivity for OSCC cells over normal epithelial cells (IC50: 2.1 µM vs. >10 µM), suggesting that the target compound’s benzothiazole core could similarly exploit redox imbalances in cancer cells .

In contrast, natural compounds like artemisinin derivatives, though effective ferroptosis inducers, lack the synthetic modifications (e.g., pyrrolidine-piperidine scaffold) that enhance metabolic stability in the target compound .

Research Findings and Limitations

Pharmacological Potential

  • Drug Development : The compound’s modular structure allows for optimization in 3D cell culture systems, where microenvironment modulation (e.g., PEGDA hydrogels) can refine dose-response profiles .
  • Insecticidal Applications: Benzothiazole derivatives show cross-kingdom bioactivity. For instance, C.

Challenges

  • Synthetic Complexity : The multi-step synthesis of the benzyloxymethyl-pyrrolidine group may hinder scalability compared to simpler analogues like roscovitine .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。